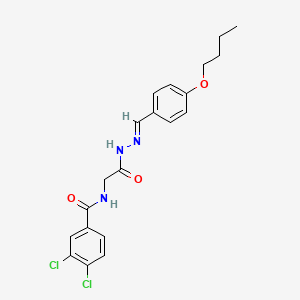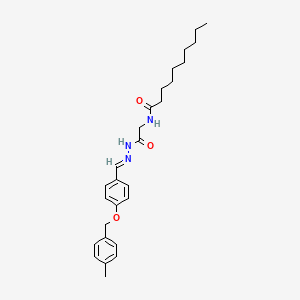
N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxoetil)decanamida es un complejo compuesto orgánico con una fórmula molecular de C24H23N3O4. Este compuesto es conocido por su estructura única, que incluye un grupo hidrazino, un grupo bencilideno y una cadena de decanamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxoetil)decanamida típicamente implica múltiples pasos. Un método común incluye la condensación de 4-((4-Metilbencil)oxi)benzaldehído con hidrato de hidrazina para formar la hidrazona correspondiente. Este intermedio luego se hace reaccionar con un agente acilante apropiado, como cloruro de decanoilo, en condiciones controladas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso normalmente se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para garantizar la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxoetil)decanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina o amina.
Sustitución: El grupo bencilideno puede participar en reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución aromática electrófila pueden implicar reactivos como halógenos (Cl2, Br2) o agentes nitrantes (HNO3).
Productos principales formados
Oxidación: Derivados oxidados con funcionalidades de oxígeno adicionales.
Reducción: Formas reducidas como derivados de hidrazina o amina.
Sustitución: Derivados de bencilideno sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
La N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxoetil)decanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxoetil)decanamida involucra su interacción con objetivos moleculares y vías específicas. El grupo hidrazino puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que lleva a varios efectos biológicos. El grupo bencilideno también puede interactuar con residuos aromáticos en las proteínas, influenciando su función y actividad.
Comparación Con Compuestos Similares
Compuestos similares
Ácido N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxoacético: Estructura similar pero con un grupo ácido acético en lugar de una cadena de decanamida.
N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxo-N-fenilacetamida: Contiene un grupo fenilacetamida en lugar de una cadena de decanamida.
Singularidad
La N-(2-(2-(4-((4-Metilbencil)oxi)bencilideno)hidrazino)-2-oxoetil)decanamida es única debido a su larga cadena de decanamida, que imparte propiedades fisicoquímicas específicas y potenciales actividades biológicas que son distintas de sus análogos de cadena más corta .
Propiedades
Número CAS |
767307-93-7 |
|---|---|
Fórmula molecular |
C27H37N3O3 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]decanamide |
InChI |
InChI=1S/C27H37N3O3/c1-3-4-5-6-7-8-9-10-26(31)28-20-27(32)30-29-19-23-15-17-25(18-16-23)33-21-24-13-11-22(2)12-14-24/h11-19H,3-10,20-21H2,1-2H3,(H,28,31)(H,30,32)/b29-19+ |
Clave InChI |
VCMCXTUQWLWKFZ-VUTHCHCSSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
SMILES canónico |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)
![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
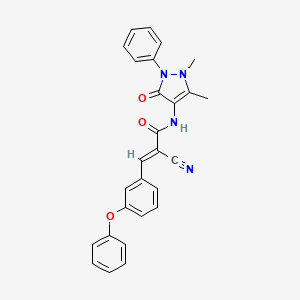
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
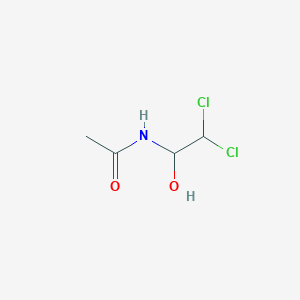
![N-(2-Bromophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12012964.png)
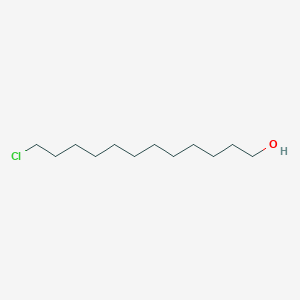
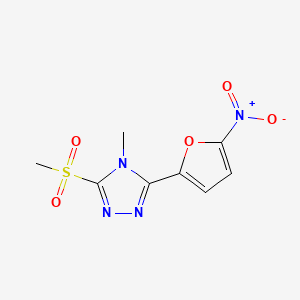
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B12012976.png)
